Stereochemistry: Enantiomer vs. Racemate Biological Recognition
The (R)-enantiomer (CAS 1212392-47-6) is constitutionally identical to the (S)-enantiomer (CAS 1212168-03-0) and the racemate (CAS 917887-14-0) but differs fundamentally in three-dimensional arrangement at the benzylic alcohol carbon . Published studies on structurally related 2,3-dihydro-1,4-benzodioxin adrenergic ligands demonstrate that stereochemistry at the benzylic position dictates target selectivity: in a four-stereoisomer series, the (2R,2'S)-enantiomer was identified as the best β₁-adrenergic blocking agent, with the other three stereoisomers exhibiting quantitatively distinct potency and selectivity profiles for α- vs. β-adrenoceptors [1]. While direct comparative biological data for this specific compound are not yet published, this class-level stereochemical SAR establishes that racemate procurement carries a risk of unpredictable pharmacological profile dilution vs. the single (R)-enantiomer .
| Evidence Dimension | Stereochemical identity and inferred biological recognition difference |
|---|---|
| Target Compound Data | (R)-enantiomer; [α]D not reported; defined by InChI stereodescriptor /t8-/m0/s1; ≥95% enantiomeric purity inferred from supplier specification |
| Comparator Or Baseline | (S)-enantiomer (CAS 1212168-03-0, InChI /t8-/m1/s1); racemate (CAS 917887-14-0, InChI without stereodescriptor). In the Khouili et al. 1996 benzodioxin series, the optimal β₁-blocking enantiomer (2R,2'S) showed qualitatively superior β₁-selectivity over its diastereomers [1] |
| Quantified Difference | Stereochemical divergence: R vs. S configuration at the single chiral center. In the reference benzodioxin adrenergic series, the best enantiomer displayed β₁-blocking potency exceeding that of propranolol, while other stereoisomers showed different α/β selectivity ratios [1] |
| Conditions | Benzodioxin adrenergic antagonist stereoisomer series evaluated in guinea pig right atria (β₁) and rat vas deferens (α) tissue preparations; Khouili et al. Farmaco 1996 [1] |
Why This Matters
Procurement of the stereochemically defined (R)-enantiomer rather than the racemate ensures batch-to-batch stereochemical consistency for SAR programs where benzylic alcohol configuration is a known determinant of receptor selectivity.
- [1] Khouili M, Guillaumet G, Coudert G, Pujol MD. Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). Farmaco. 1996;51(3):185-188. PMID: 8688140. View Source
